2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC10947965
Molecular Formula: C17H16N4O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O4S |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N4O4S/c1-24-13-5-3-11(9-14(13)25-2)12-4-6-16(23)21(20-12)10-15(22)19-17-18-7-8-26-17/h3-9H,10H2,1-2H3,(H,18,19,22) |
| Standard InChI Key | JPSUFFOEXATVQD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)OC |
Introduction
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C17H16N4O4S and a molecular weight of approximately 372.4 g/mol . This compound combines a pyridazine ring with a thiazole moiety, which are both significant in pharmaceutical chemistry due to their potential biological activities.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. Typically, these syntheses might involve condensation reactions, nucleophilic substitutions, or other organic transformations to assemble the complex heterocyclic framework.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. These investigations would provide valuable insights into its potential applications in medicine and other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume